2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine
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Overview
Description
4,6-DIHYDRO-1H-FURO[3,4-C]PYRAZOL-3-AMINE is a heterocyclic compound that features a fused furan and pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DIHYDRO-1H-FURO[3,4-C]PYRAZOL-3-AMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions often require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of eco-friendly methodologies, heterogeneous catalytic systems, and ligand-free systems . Techniques such as ultrasound and microwave-assisted reactions can also be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4,6-DIHYDRO-1H-FURO[3,4-C]PYRAZOL-3-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4,6-DIHYDRO-1H-FURO[3,4-C]PYRAZOL-3-AMINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-DIHYDRO-1H-FURO[3,4-C]PYRAZOL-3-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: This compound shares a similar pyrazole ring system and is studied for its biological activities.
Pyrazolo[3,4-d]pyrimidine: Another related compound with potential medicinal applications.
1H-furo[2,3-c]pyrazole-4-amines: These compounds have a similar fused ring structure and are synthesized using similar methods.
Uniqueness
4,6-DIHYDRO-1H-FURO[3,4-C]PYRAZOL-3-AMINE is unique due to its specific fused ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1515268-13-9 |
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Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
4,6-dihydro-1H-furo[3,4-c]pyrazol-3-amine |
InChI |
InChI=1S/C5H7N3O/c6-5-3-1-9-2-4(3)7-8-5/h1-2H2,(H3,6,7,8) |
InChI Key |
QLUQXGGDVMPTPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)NN=C2N |
Origin of Product |
United States |
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